![molecular formula C16H14N3NaO10S B12324738 Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)
Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tizoxanide Glucuronide, Sodium Salt is a metabolite of the drug nitazoxanide, which is known for its broad-spectrum antiparasitic and antiviral properties. This compound is formed through the glucuronidation of tizoxanide, an active metabolite of nitazoxanide. The molecular formula of Tizoxanide Glucuronide, Sodium Salt is C16H14N3O10S•Na, and it has a molecular weight of 463.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide, Sodium Salt involves the glucuronidation of tizoxanide. This process is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase, which transfers glucuronic acid from uridine diphosphate to tizoxanide . The reaction typically occurs under mild conditions, with the presence of the enzyme and appropriate cofactors.
Industrial Production Methods
Industrial production of Tizoxanide Glucuronide, Sodium Salt follows similar principles but on a larger scale. The process involves the use of recombinant enzymes to catalyze the glucuronidation reaction efficiently. The reaction mixture is then purified to isolate the desired product, which is subsequently converted to its sodium salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
Tizoxanide Glucuronide, Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the parent compound, tizoxanide .
Common Reagents and Conditions
The glucuronidation reaction requires uridine diphosphate-glucuronic acid as the glucuronic acid donor and uridine diphosphate-glucuronosyltransferase as the catalyst . The reaction is typically carried out under physiological conditions, with a pH around 7.4 and a temperature of 37°C.
Major Products
The major product of the glucuronidation reaction is Tizoxanide Glucuronide, Sodium Salt. This compound is more water-soluble than its parent compound, tizoxanide, which facilitates its excretion from the body .
Applications De Recherche Scientifique
Tizoxanide Glucuronide, Sodium Salt has several scientific research applications:
Mécanisme D'action
Tizoxanide Glucuronide, Sodium Salt exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle in anaerobic microbes . This disruption of energy metabolism leads to the death of the parasites. Additionally, it induces lesions in the cell membranes and depolarizes the mitochondrial membrane potential, further contributing to its antiparasitic and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitazoxanide: The parent compound, known for its broad-spectrum antiparasitic and antiviral properties.
Tizoxanide: The active metabolite of nitazoxanide, which retains most of the parent compound’s activity.
Metronidazole: Another antiparasitic and antibacterial agent, though with a different mechanism of action.
Uniqueness
Tizoxanide Glucuronide, Sodium Salt is unique due to its enhanced water solubility and excretion profile compared to its parent compound, tizoxanide . This property makes it an important metabolite for studying the pharmacokinetics and pharmacodynamics of nitazoxanide.
Propriétés
Formule moléculaire |
C16H14N3NaO10S |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1 |
Clé InChI |
HJXNHPDNJXKILF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)

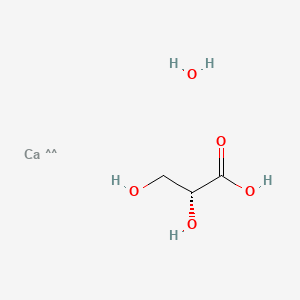
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

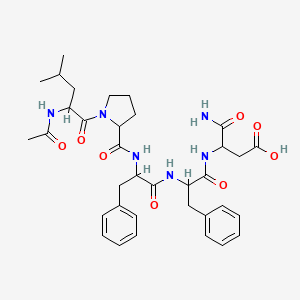
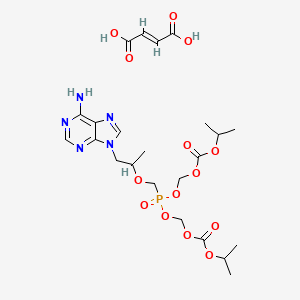
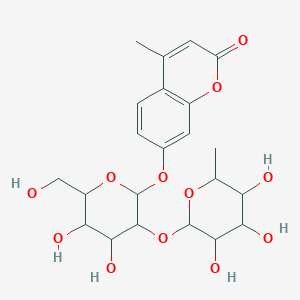

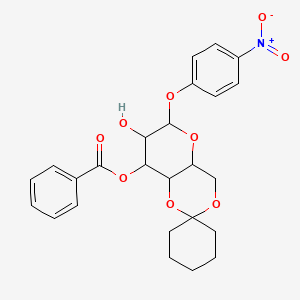
![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
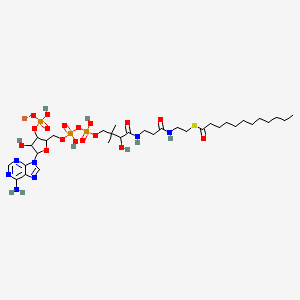
![5-O-methyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12324729.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide](/img/structure/B12324735.png)
